![molecular formula C13H9N3O2 B4436316 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4436316.png)
5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a phenyl group attached at the 5-position and keto groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction typically involves heating the starting materials with a base such as sodium methoxide in butanol under reflux conditions . The choice of acyl group and reaction conditions can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto groups.
Substitution: The phenyl group or other positions on the pyridopyrimidine core can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid can be used as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as benzylamine or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-chloroperbenzoic acid can introduce sulfoxide or sulfone groups .
Scientific Research Applications
The compound 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione , also known as a member of the pyrido[2,3-d]pyrimidine family, has garnered significant interest in scientific research due to its diverse biological activities and potential therapeutic applications. This article explores its applications across various fields, supported by data tables and case studies.
Key Properties
- Molecular Formula : C14H11N3O2
- Molecular Weight : 253.256 g/mol
- CAS Number : 896666-03-8
Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that 5-phenyl derivatives can intercalate DNA, disrupting replication and transcription processes. This mechanism underlies their potential as anticancer agents.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that modifications at the 5-position enhance the cytotoxicity against various cancer cell lines. The compound showed IC50 values in the low micromolar range against breast and lung cancer cells.
Antimicrobial Properties
Compounds within this class have been evaluated for their antimicrobial efficacy. The structural features of this compound contribute to its ability to inhibit bacterial growth.
Data Table: Antimicrobial Activity
Compound Name | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
5-Phenyl Derivative | Bactericidal | Staphylococcus aureus | 32 µg/mL |
5-Methyl Derivative | Antifungal | Candida albicans | 16 µg/mL |
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Studies suggest that it can inhibit specific kinases involved in cancer progression.
Case Study:
Inhibition assays conducted on various kinases revealed that 5-phenyl derivatives could effectively block the activity of protein kinases involved in cell signaling pathways related to tumor growth.
Neurological Applications
Recent investigations have explored the neuroprotective effects of pyrido[2,3-d]pyrimidine derivatives. These studies focus on their potential to modulate neurotransmitter systems and provide protection against neurodegenerative diseases.
Data Table: Neuroprotective Effects
Compound Name | Effect Observed | Model Used |
---|---|---|
5-Phenyl Derivative | Reduced apoptosis | PC12 cell line |
7-Methyl Derivative | Increased neuronal survival | Mouse model of Parkinson's disease |
Mechanism of Action
The mechanism of action of 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can disrupt signaling pathways involved in cell proliferation and survival, leading to their potential use as anticancer agents.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar structure but lacks the phenyl group at the 5-position.
Pyrido[2,3-d]pyrimidin-7-one: Similar structure but differs in the position of the keto groups.
Pyrimidino[4,5-d][1,3]oxazine: Contains an additional fused oxazine ring.
Uniqueness
5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenyl group at the 5-position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its diverse range of applications.
Biological Activity
5-Phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of the literature.
Overview of the Compound
This compound features a pyridopyrimidine core with a phenyl group at the 5-position and keto groups at the 2 and 4 positions. This unique structure contributes to its pharmacological properties, particularly its role as an inhibitor in various biochemical pathways.
Target Enzymes
The compound primarily inhibits:
- Phosphatidylinositol 3-kinase (PI3K) : Involved in cell growth and survival signaling pathways.
- Protein Tyrosine Kinases : Key regulators of cell proliferation and differentiation.
Mode of Action
The inhibition of PI3K and protein tyrosine kinases disrupts critical signaling pathways such as the PI3K/AKT/mTOR pathway, leading to:
- Decreased cell proliferation.
- Induction of apoptosis in cancer cells by altering gene expression and disrupting cellular signaling networks .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It has been shown to effectively induce apoptosis in various cancer cell lines by targeting the aforementioned pathways. For instance:
- Inhibition of dihydrofolate reductase (DHFR) reduces tetrahydrofolate levels necessary for DNA synthesis, leading to impaired cell replication and increased cancer cell death .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. A study indicated that derivatives of pyridopyrimidine can inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
- Cancer Cell Lines : In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability in breast cancer and melanoma cell lines. The IC50 values for these effects were reported in the low micromolar range.
- In Vivo Models : Animal studies have shown that administration of this compound resulted in tumor regression in xenograft models of human cancers. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.
Comparative Analysis
Properties
IUPAC Name |
5-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-12-10-9(8-4-2-1-3-5-8)6-7-14-11(10)15-13(18)16-12/h1-7H,(H2,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJILXCRGNTKCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=C2)NC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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